2,3-Dimethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Vue d'ensemble

Description

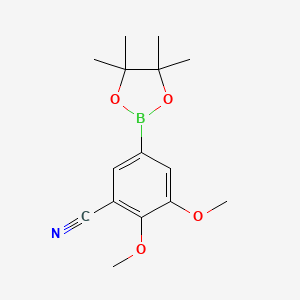

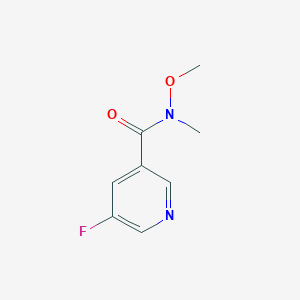

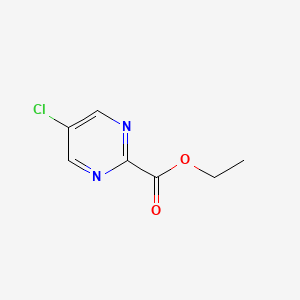

- 2,3-Dimethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the empirical formula C₁₃H₂₀BNO₄ and a molecular weight of 265.11 g/mol .

- It appears as a solid and has the following SMILES string :

COc1cc(cnc1OC)B2OC(C)(C)C(C)(C)O2. - The compound is also known by its CAS Number : 1083168-92-6 .

- Its PubChem Substance ID is 329771518 .

Synthesis Analysis

- The synthesis of this compound involves two substitution reactions .

- The structure is confirmed using FTIR , 1H and 13C NMR spectroscopy , and mass spectrometry .

- Additionally, a single crystal of the compound is obtained.

Molecular Structure Analysis

- The compound’s molecular formula is C₁₃H₂₀BNO₄ .

- It contains two methoxy groups and a benzonitrile moiety.

- The tetramethyl-1,3,2-dioxaborolan-2-yl group is attached to the pyridine ring.

Chemical Reactions Analysis

- 2,3-Dimethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can participate in Suzuki cross-coupling reactions and amination reactions due to its boron-containing group.

Physical And Chemical Properties Analysis

- Solid form with a molecular weight of 265.11 g/mol .

- Empirical formula : C₁₃H₂₀BNO₄ .

- Storage Class Code : 11 - Combustible Solids .

- WGK : WGK 3 (Water Danger/Protection).

Applications De Recherche Scientifique

Benzoxaborole Compounds for Therapeutic Uses

Benzoxaboroles have found broad applications in medicinal chemistry due to their physicochemical and drug-like properties. Two benzoxaborole derivatives are clinically used for treating onychomycosis and atopic dermatitis, with several others in various clinical trial phases. The versatility of the benzoxaborole moiety has led to discoveries in anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The unique mechanism of action, related to the electron-deficient nature of the boron atom, positions benzoxaboroles as a promising field for pharmaceutical development (Nocentini, Supuran, & Winum, 2018).

Applications in Organic Synthesis and Material Science

Benzoxaboroles, derivatives of phenylboronic acids, have been extensively researched due to their exceptional properties and applications in organic synthesis, biological activity, and as building blocks in the creation of polymers and functional materials. These compounds can act as molecular receptors for sugars and glycoconjugates, showcasing their potential in developing new materials and chemical sensors (Adamczyk-Woźniak et al., 2009).

Enzymatic Treatment of Organic Pollutants

The enzymatic approach using redox mediators has shown promise in the degradation of recalcitrant organic pollutants. Enzymes like laccases and peroxidases, in the presence of redox mediators, enhance the efficiency of degradation for a range of pollutants. This highlights the potential application of boron-containing compounds, similar in functionality to redox mediators, in environmental remediation and pollution control (Husain & Husain, 2007).

Safety And Hazards

- No specific safety information is provided for this compound.

Orientations Futures

- Further research could explore its applications in organic synthesis, materials science, or medicinal chemistry.

Propriétés

IUPAC Name |

2,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-10(9-17)13(19-6)12(8-11)18-5/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZSILJMMBKHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane](/img/structure/B1447748.png)

![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)

![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)